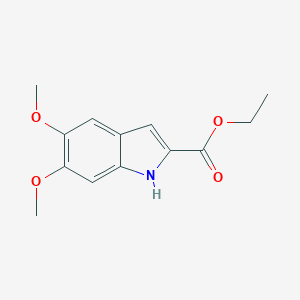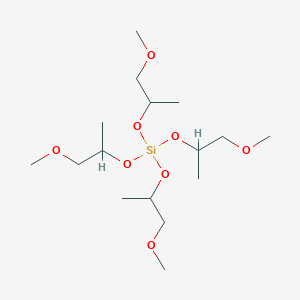
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound is used as a reactant in the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives.
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives play significant roles in various biochemical reactions . For instance, benzaldehyde is involved in the synthesis of plants via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme
Cellular Effects
Benzaldehyde derivatives have been shown to have antifungal activity, disrupting cellular antioxidation systems in fungi
Molecular Mechanism
For instance, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives.
Biology: Investigated for its potential biological activities, including growth inhibition against human umbilical vein endothelial cells (HUVEC).
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting NMDA receptors.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
it is known to interact with specific molecular targets, such as NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The exact pathways and molecular targets involved in its effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a similar structure but without the piperidine group.
4-(1-Piperidinyl)benzaldehyde: A closely related compound with similar chemical properties.
Uniqueness
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMRIFBTYVLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169149 |
Source


|
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17172-62-2 |
Source


|
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)



